![molecular formula C19H23ClN4 B10815635 5-Chloro-3-(3,5-ditert-butylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815635.png)
5-Chloro-3-(3,5-ditert-butylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OSM-S-684 is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of amino-thienopyrimidine derivatives, which are known for their diverse biological activities. This compound has been studied extensively for its potential use in treating various diseases, including malaria and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-684 typically involves the construction of the thienopyrimidine scaffold. One common method includes the following steps:
Formation of the Thienopyrimidine Core: This involves the reaction of a thiophene derivative with a pyrimidine precursor under specific conditions.
Halogenation: The thienopyrimidine core is then halogenated to introduce reactive sites for further functionalization.
Amination: The halogenated intermediate undergoes amination to introduce the amino group, resulting in the formation of OSM-S-684.
Industrial Production Methods: Industrial production of OSM-S-684 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: OSM-S-684 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and potassium carbonate are employed under specific conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and alcohols.
Substitution Products: Various functionalized thienopyrimidine derivatives.
Scientific Research Applications
OSM-S-684 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other biologically active compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-684 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of critical cellular processes. For example, in malaria research, OSM-S-684 targets the Plasmodium falciparum kinase, inhibiting its activity and thereby preventing the parasite’s replication . In cancer research, it has been shown to interfere with signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
OSM-S-684 is compared with other amino-thienopyrimidine derivatives such as OSM-S-106 and OSM-S-137. These compounds share a similar core structure but differ in their functional groups and biological activities . OSM-S-684 is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Similar compounds include:
OSM-S-106: Known for its antimalarial activity.
OSM-S-137: Studied for its potential anticancer effects.
TCMDC 132385: Another amino-thienopyrimidine derivative with biological activity.
Properties
Molecular Formula |
C19H23ClN4 |
|---|---|
Molecular Weight |
342.9 g/mol |
IUPAC Name |
5-chloro-3-(3,5-ditert-butylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C19H23ClN4/c1-18(2,3)13-7-12(8-14(9-13)19(4,5)6)17-23-22-16-11-21-10-15(20)24(16)17/h7-11H,1-6H3 |
InChI Key |
PYUCYHBQCPFCEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=NN=C3N2C(=CN=C3)Cl)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


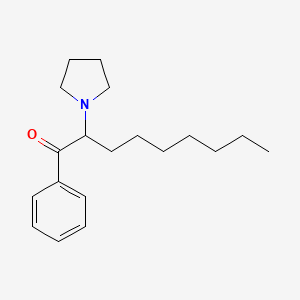
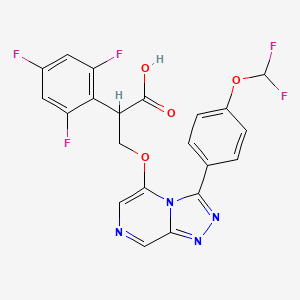
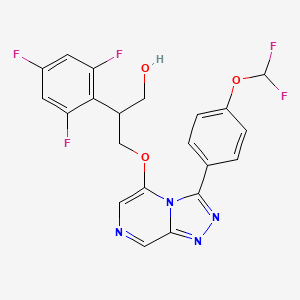
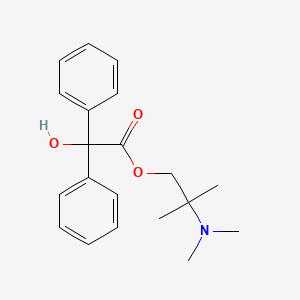
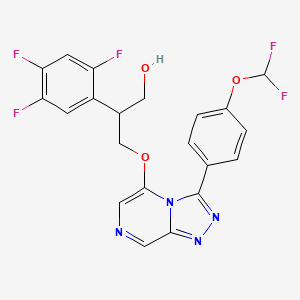
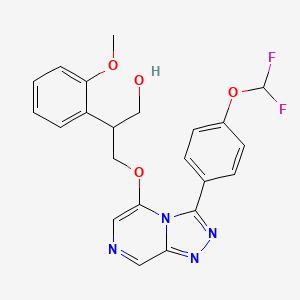
![3-(4-Tert-butylphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815605.png)
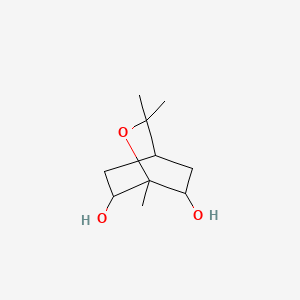
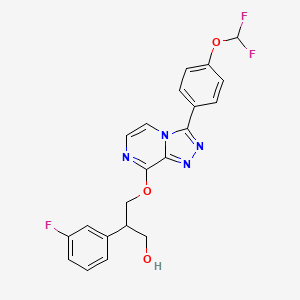
![3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815630.png)
![3-(2-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815638.png)
![3-(2-Ethoxyphenyl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815642.png)
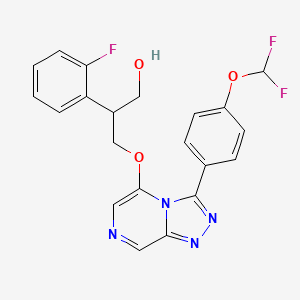
![5-Chloro-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815655.png)
